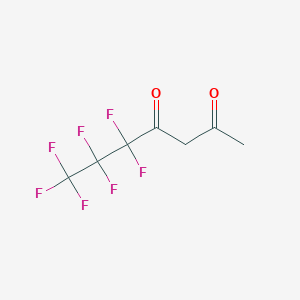

5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F7O2/c1-3(15)2-4(16)5(8,9)6(10,11)7(12,13)14/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBCZMRCKGKVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379267 | |

| Record name | 5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-30-9 | |

| Record name | 5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 356-30-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to Synthesizing 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione, a valuable fluorinated β-diketone, through the Claisen condensation reaction. This document will delve into the underlying chemical principles, provide a detailed experimental protocol, and address critical safety and handling considerations.

Introduction: The Significance of Fluorinated β-Diketones

Fluorinated β-dicarbonyl compounds are a pivotal class of molecules in coordination chemistry, materials science, and organic synthesis.[1][2] Their unique properties, stemming from the strong electron-withdrawing nature of fluorine atoms, make them exceptional ligands for metal ions, enhancing the volatility and stability of the resulting metal complexes.[3] These characteristics are highly sought after in applications such as chemical vapor deposition (CVD), solvent extraction of metals, and as precursors for luminescent materials.[1]

This compound, in particular, serves as a crucial building block in the synthesis of various organic compounds and coordination complexes. Its heptafluorobutyl group imparts significant fluorophilicity, influencing the solubility and electronic properties of its derivatives.

The Heart of the Synthesis: Claisen Condensation

The cornerstone of this synthesis is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[4][5] This reaction occurs between an ester and another carbonyl compound, in this case, a ketone, in the presence of a strong base to form a β-diketone.[4][5][6]

2.1. The Mechanism: A Step-by-Step Look

The Claisen condensation proceeds through a well-established mechanism:[4][6][7]

-

Enolate Formation: A strong base, such as sodium methoxide, abstracts an acidic α-proton from the ketone (acetone) to form a resonance-stabilized enolate ion.[4][6]

-

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluorinated ester (ethyl heptafluorobutyrate).[4][7] This results in the formation of a tetrahedral intermediate.[6]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-diketone.[4][6]

-

Deprotonation of the Product: The newly formed β-diketone has a highly acidic proton between the two carbonyl groups. The alkoxide base present in the reaction mixture readily removes this proton, forming a resonance-stabilized enolate of the product. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[4][8]

-

Protonation: An acidic workup in the final stage neutralizes the enolate to yield the final this compound product.[4][6]

The use of a stoichiometric amount of base is crucial because this final deprotonation step is essential to drive the equilibrium towards the product.[4][8]

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Role |

| Ethyl heptafluorobutyrate | C6H5F7O2 | 242.09 | 1.0 equiv | Ester reactant |

| Acetone | C3H6O | 58.08 | 1.2 equiv | Ketone reactant |

| Sodium methoxide | CH3ONa | 54.02 | 1.1 equiv | Strong base |

| Diethyl ether (anhydrous) | (C2H5)2O | 74.12 | Solvent | Reaction medium |

| Hydrochloric acid (1 M) | HCl | 36.46 | As needed | Neutralizing agent |

| Sodium sulfate (anhydrous) | Na2SO4 | 142.04 | As needed | Drying agent |

3.2. Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Step-by-Step Procedure

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. The entire apparatus should be under a positive pressure of nitrogen or argon to maintain anhydrous conditions.

-

Addition of Base and Solvent: In the reaction flask, suspend sodium methoxide (1.1 equivalents) in anhydrous diethyl ether. Cool the suspension in an ice bath.

-

Addition of Reactants: In the dropping funnel, prepare a solution of ethyl heptafluorobutyrate (1.0 equivalent) and acetone (1.2 equivalents) in anhydrous diethyl ether.

-

Reaction Execution: Add the solution from the dropping funnel to the stirred suspension of sodium methoxide dropwise over a period of 30-60 minutes, maintaining the temperature of the reaction mixture below 10°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours.

-

Workup: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the solution is acidic (test with pH paper). Transfer the mixture to a separatory funnel.

-

Extraction and Drying: Separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

Visualizing the Process

4.1. Reaction Mechanism Diagram

Caption: Mechanism of the Claisen condensation for the synthesis of this compound.

4.2. Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling: A Critical Overview

The synthesis of this compound involves hazardous materials that require careful handling to ensure laboratory safety.

5.1. Sodium Methoxide

Sodium methoxide is a highly corrosive and flammable solid.[9] It reacts violently with water and is a strong irritant to the skin, eyes, and respiratory tract.[9][10]

-

Handling: Always handle sodium methoxide in a well-ventilated fume hood.[9][11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][12][13] Avoid contact with water and moisture.[11][12] Use spark-proof tools and take precautions against static discharge.[12]

-

Storage: Store sodium methoxide in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from acids and oxidizing agents.[9][11][13]

-

Spills: In case of a spill, cover with dry sand or another inert material and collect in a sealed container for disposal.[11][12] Do not use water to clean up spills.[12]

5.2. Fluorinated Compounds

Ethyl heptafluorobutyrate and the product, this compound, are fluorinated organic compounds. While specific toxicity data may be limited, it is prudent to handle all fluorinated compounds with care.

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. Wear standard PPE.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion: A Versatile Synthesis

The Claisen condensation provides a robust and versatile method for the synthesis of this compound.[2] By understanding the reaction mechanism and adhering to a carefully planned experimental protocol with stringent safety measures, researchers can reliably produce this valuable fluorinated β-diketone for a wide range of applications in chemistry and materials science.

References

-

A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018). National Institutes of Health. [Link]

-

Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. (2022). National Institutes of Health. [Link]

-

Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. (n.d.). Royal Society of Chemistry. [Link]

-

Claisen condensation. (n.d.). Wikipedia. [Link]

-

Claisen Condensation Mechanism. (n.d.). BYJU'S. [Link]

-

Claisen Condensation: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

Claisen Condensation Reaction Mechanism. (2018). YouTube. [Link]

-

material safety data sheet sodium methoxide (powder). (n.d.). Alkali Metals Limited. [Link]

-

sodium methoxide, 95%. (2015). Gelest, Inc.[Link]

-

Understanding Sodium Methoxide: Properties, Safety, and Handling. (n.d.). Weifang Toption Chemical Industry Co., Ltd.[Link]

-

The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]

Sources

- 1. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. actylislab.com [actylislab.com]

- 11. echemi.com [echemi.com]

- 12. alkalimetals.com [alkalimetals.com]

- 13. gelest.com [gelest.com]

A Technical Guide to the Spectroscopic Characterization of 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical analysis of the spectroscopic data for 5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione (HFHD), a fluorinated β-diketone. Aimed at researchers and professionals in chemical synthesis and drug development, this guide details the interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) data (¹H, ¹³C, and ¹⁹F). The synthesis of these data points provides an unambiguous structural confirmation of the molecule, accounting for its prominent keto-enol tautomerism. Each section includes standardized experimental protocols, in-depth data interpretation, and visual aids to elucidate structural assignments and fragmentation pathways.

Introduction and Molecular Structure

This compound is a specialty chemical characterized by a heptane backbone, two ketone functionalities, and a heavily fluorinated tail. Its structure, C₇H₅F₇O₂, imparts unique chemical properties, making it a valuable building block in organic synthesis and a ligand in coordination chemistry. Like most β-diketones, HFHD exists as a dynamic equilibrium between its keto and enol tautomers. This equilibrium is fundamental to its reactivity and is readily observable through spectroscopic analysis. The strong electron-withdrawing nature of the heptafluoropropyl group significantly influences the electronic environment of the molecule, which is reflected in its spectral characteristics.

Figure 1: Keto-Enol Tautomerism of HFHD.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of HFHD is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume (typically 1 µL) is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from the solvent and any impurities.

-

Ionization: Upon entering the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a radical cation (M⁺•), which is the molecular ion.

-

Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, characteristic charged fragments.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum. A successful analysis is validated by the presence of a clear molecular ion peak and a reproducible fragmentation pattern consistent with the proposed structure.

Data Interpretation

The mass spectrum of HFHD is expected to show a molecular ion peak corresponding to its molecular weight (254.02 g/mol )[1]. The fragmentation pattern is dictated by the relative stability of the resulting carbocations and neutral losses.

| m/z | Proposed Fragment | Fragment Structure | Significance |

| 254 | [M]⁺• | [C₇H₅F₇O₂]⁺• | Molecular Ion |

| 235 | [M - F]⁺ | [C₇H₅F₆O₂]⁺ | Loss of a fluorine atom |

| 211 | [M - CH₃CO]⁺ | [C₅H₂F₇O]⁺ | Loss of an acetyl radical |

| 185 | [M - CF₃]⁺ | [C₆H₅F₄O₂]⁺ | Loss of trifluoromethyl radical |

| 69 | [CF₃]⁺ | [CF₃]⁺ | Trifluoromethyl cation |

| 43 | [CH₃CO]⁺ | [CH₃CO]⁺ | Acetyl cation |

The presence of fragments like the acetyl cation (m/z 43) and the trifluoromethyl cation (m/z 69) are highly diagnostic for the termini of the molecule. The loss of the heptafluoropropyl group is another key fragmentation pathway.

Caption: Primary fragmentation pathways of HFHD in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small drop of liquid HFHD is placed directly onto the ATR crystal.

-

Data Acquisition: The IR beam is passed through the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, where absorption can occur. The attenuated beam is then directed to the detector.

-

Spectrum Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The protocol is validated by observing a flat baseline and sharp, well-defined peaks in regions free of atmospheric absorption (e.g., CO₂).

Data Interpretation

The IR spectrum of HFHD is a composite of signals from both the keto and enol tautomers. The presence of strong hydrogen bonding in the enol form significantly affects the vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Interpretation |

| ~3200-2700 | O-H stretch | Enolic O-H | A very broad and strong absorption, characteristic of the intramolecularly hydrogen-bonded hydroxyl group in the enol tautomer. |

| ~1725 | C=O stretch | Keto form C=O | Sharp, strong absorption from the non-conjugated ketone of the minor keto tautomer. |

| ~1640 | C=O stretch | Enol form C=O (conjugated) | Strong absorption from the carbonyl group of the enol tautomer, which is lowered in frequency due to conjugation and hydrogen bonding.[2][3] |

| ~1580 | C=C stretch | Enol form C=C | Strong absorption from the carbon-carbon double bond of the enol ring. |

| ~1300-1100 | C-F stretch | C-F bonds | Multiple very strong and sharp absorptions characteristic of fluorocarbon chains. |

| ~2960 | C-H stretch | sp³ C-H | Absorption from the methyl and methylene groups.[4] |

The most telling feature is the broad O-H stretch and the split carbonyl region (~1725 and ~1640 cm⁻¹), which unequivocally confirms the presence of a keto-enol equilibrium.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For HFHD, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: General NMR

-

Sample Preparation: Approximately 10-20 mg of HFHD is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external standard like CFCl₃ (0 ppm) is often used.

-

Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. Standard pulse sequences for ¹H, ¹³C (with proton decoupling), and ¹⁹F are used.

-

Data Processing: The FID is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied. The protocol's success is validated by sharp, symmetrical peaks and a good signal-to-noise ratio.

¹H NMR Data & Interpretation

The ¹H NMR spectrum is relatively simple but clearly shows signals for both tautomers. The ratio of the integrals for the enol and keto forms can be used to determine the equilibrium constant.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Tautomer |

| ~6.0 | Singlet | 1H | =C-H (vinylic) | Enol |

| ~3.5 | Singlet | 2H | -CH₂- | Keto |

| ~2.2 | Singlet | 3H | -CH₃ | Enol |

| ~2.1 | Singlet | 3H | -CH₃ | Keto |

-

Causality: The downfield shift of the enol's vinylic proton (~6.0 ppm) is due to its position on a double bond. The methylene protons of the keto form (~3.5 ppm) are deshielded by two adjacent carbonyl groups. The slight difference in the chemical shift of the methyl groups reflects the different electronic environments in the two tautomers.

¹³C NMR Data & Interpretation

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments. The electron-withdrawing fluorine atoms cause significant downfield shifts and C-F coupling.

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~200 | C=O (Keto) | Quaternary carbonyl carbon in the keto form. |

| ~190 | C=O (Enol) | Carbonyl carbon in the enol form, shifted by conjugation. |

| ~180 | C-OH (Enol) | Enolic carbon bonded to the hydroxyl group. |

| ~100-125 (multiplet) | CF₂, CF₃ | Carbons heavily deshielded and split by attached fluorine atoms. |

| ~95 | =CH (Enol) | Vinylic CH carbon in the enol form. |

| ~50 | CH₂ (Keto) | Methylene carbon in the keto form. |

| ~30 | CH₃ (Enol) | Methyl carbon of the major enol tautomer. |

| ~28 | CH₃ (Keto) | Methyl carbon of the minor keto tautomer. |

-

Expertise: The signals for the fluorinated carbons often appear as complex multiplets due to one-bond and two-bond ¹³C-¹⁹F coupling.[6] The low intensity of quaternary carbons is a known effect.[7]

¹⁹F NMR Data & Interpretation

¹⁹F NMR is essential for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[8][9]

| Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Integration | Assignment |

| ~ -81 | Triplet | 3F | -CF₃ |

| ~ -120 | Singlet (broad) | 2F | -C(=O)-CF₂- |

| ~ -126 | Singlet (broad) | 2F | -CF₂-CF₃ |

-

Causality: The terminal -CF₃ group appears as a triplet due to coupling with the adjacent -CF₂ group. The two -CF₂- groups are chemically distinct and appear at different chemical shifts. The chemical shifts are in the typical range for perfluoroalkyl chains.[10][11]

Caption: Key NMR shift assignments for the enol tautomer of HFHD.

Conclusion

The collective spectroscopic evidence from Mass Spectrometry, IR Spectroscopy, and multinuclear NMR Spectroscopy provides a definitive and self-consistent structural confirmation of this compound. MS confirms the molecular weight and key structural fragments. IR spectroscopy clearly identifies the functional groups and demonstrates the presence of a keto-enol equilibrium through characteristic carbonyl and hydroxyl absorptions. Finally, ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the atomic connectivity and chemical environments, allowing for the unambiguous assignment of the structure and the quantification of the tautomeric forms. This comprehensive dataset serves as an authoritative reference for researchers utilizing this compound in further applications.

References

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

NIST. Atomic Spectra Database. [Link]

-

NIST Chemistry WebBook. Quantitative Infrared Database. [Link]

-

PubChem. Perfluoroheptane. National Institutes of Health. [Link]

-

University of Delhi. 13C NMR spectroscopy. [Link]

-

PubChemLite. This compound. Université du Luxembourg. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of heptane. [Link]

Sources

- 1. PubChemLite - this compound (C7H5F7O2) [pubchemlite.lcsb.uni.lu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. biophysics.org [biophysics.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F [nmr.chem.ucsb.edu]

An In-depth Technical Guide on the Keto-Enol Tautomerism in 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by 5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione. As a highly fluorinated β-diketone, this compound displays a pronounced shift in its tautomeric equilibrium towards the enol form, a phenomenon of significant interest in medicinal chemistry, materials science, and catalysis. This document will delve into the underlying electronic effects governing this equilibrium, provide detailed experimental protocols for its characterization using nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy, and discuss the role of computational modeling in elucidating the relative stabilities of the tautomers. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of fluorinated β-dicarbonyl compounds.

Introduction: The Phenomenon of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] This equilibrium is a type of isomerism where the isomers, known as tautomers, can be interconverted by the migration of a proton and the shifting of a double bond.[2][3] For simple ketones, the equilibrium heavily favors the more stable keto form. However, in β-dicarbonyl compounds, the enol form can be significantly stabilized through intramolecular hydrogen bonding and conjugation, leading to a substantial population of the enol tautomer at equilibrium.[4][5]

The position of the keto-enol equilibrium is highly sensitive to molecular structure and environmental factors.[1] Key influencers include:

-

Intramolecular Hydrogen Bonding: The formation of a stable six-membered ring via hydrogen bonding in the enol form is a major stabilizing factor.[4][5]

-

Conjugation: The conjugated π-system in the enol form contributes to its stability.[6]

-

Substituent Effects: Electron-withdrawing groups on the β-dicarbonyl skeleton can significantly influence the acidity of the α-protons and the stability of the enol form.[4][7][8]

-

Solvent Effects: The polarity of the solvent can alter the position of the equilibrium by preferentially solvating one tautomer over the other.[7][9][10][11]

The Influence of Fluorination: A Case Study of this compound

The subject of this guide, this compound, is a prime example of how strong electron-withdrawing substituents can dramatically shift the keto-enol equilibrium. The presence of the heptafluoropropyl group (-C₃F₇) at the C5 position exerts a powerful inductive effect, significantly increasing the acidity of the methylene protons at the C3 position. This enhanced acidity facilitates the formation of the enolate intermediate, which is a key step in the tautomerization process.

The strong electron-withdrawing nature of the fluorinated substituent also stabilizes the resulting enol form.[12] This stabilization arises from the delocalization of the negative charge in the enolate and the polarization of the O-H bond in the enol, strengthening the intramolecular hydrogen bond. Consequently, fluorinated β-diketones, such as the title compound, are expected to exist predominantly in their enol forms.[2][13][14]

The tautomeric equilibrium for this compound can be visualized as follows:

Caption: Keto-enol equilibrium of this compound.

Experimental Characterization of the Tautomeric Equilibrium

The quantitative analysis of the keto-enol equilibrium is readily achieved through spectroscopic techniques, primarily NMR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive tool for studying keto-enol tautomerism because the interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[3][15]

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Spectral Analysis:

-

Keto Form: Identify the singlet corresponding to the methylene protons (-CH₂-) typically found between δ 3.5-4.5 ppm.

-

Enol Form: Identify the singlet for the vinylic proton (=CH-) in the region of δ 5.5-6.5 ppm and the broad singlet for the enolic hydroxyl proton (-OH) which can appear over a wide range (δ 10-16 ppm) due to strong intramolecular hydrogen bonding.

-

-

Quantification: Integrate the signals for the methylene protons of the keto form and the vinylic proton of the enol form. The percentage of the enol form can be calculated using the following equation:

% Enol = [Integral(vinylic H) / (Integral(vinylic H) + 0.5 * Integral(methylene H))] * 100

Table 1: Expected ¹H NMR Data and Enol Content in Various Solvents

| Solvent | δ (CH₂) (ppm) | δ (=CH-) (ppm) | δ (-OH) (ppm) | % Enol (Calculated) |

| CDCl₃ | ~4.0 | ~6.0 | ~13.5 | >95% |

| Acetone-d₆ | ~4.1 | ~6.1 | ~14.0 | >90% |

| DMSO-d₆ | ~4.2 | ~6.2 | ~15.0 | >85% |

| D₂O | ~4.3 | ~6.3 | N/A (exchange) | <10% |

¹³C and ¹⁹F NMR provide complementary information. In ¹³C NMR, the keto form will show two distinct carbonyl signals (~200 ppm), while the enol form will exhibit signals for the enolic carbons (~190 ppm and ~100 ppm).[16] ¹⁹F NMR is particularly useful for fluorinated compounds, providing insights into the electronic environment of the fluorine atoms in both tautomers.

Caption: Experimental workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium, as the keto and enol forms have distinct electronic transitions.[17][18] The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition).[19]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., hexane, ethanol, acetonitrile).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm.

-

Spectral Analysis:

-

Identify the absorption maximum (λ_max) corresponding to the enol tautomer, which is expected to be in the 270-320 nm range.

-

The absorption band for the keto tautomer will be weaker and at a shorter wavelength.

-

-

Quantitative Analysis: By applying the Beer-Lambert law and using the molar absorptivity of the pure enol form (which can be estimated in a non-polar solvent where the enol form is overwhelmingly dominant), the concentration of the enol in different solvents can be determined.

Table 2: Expected UV-Vis Absorption Maxima for the Enol Form

| Solvent | λ_max (nm) |

| Hexane | ~275 |

| Ethanol | ~285 |

| Acetonitrile | ~280 |

Computational Modeling of Tautomeric Equilibrium

Computational chemistry provides a powerful means to complement experimental findings.[20] Density Functional Theory (DFT) calculations can be used to:

-

Optimize the geometries of the keto and enol tautomers.

-

Calculate their relative electronic energies, enthalpies, and Gibbs free energies.[21]

-

Simulate vibrational spectra to aid in the interpretation of experimental IR data.

-

Model the effect of solvents using continuum solvation models (e.g., PCM, SMD).[10][20]

Methodology for DFT Calculations:

-

Structure Building: Construct the 3D structures of the keto and enol tautomers of this compound.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

-

Solvation Modeling: To account for solvent effects, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model.

-

Energy Analysis: Compare the calculated Gibbs free energies of the keto and enol tautomers to predict the equilibrium constant (K_eq) and the percentage of each tautomer.

Caption: A streamlined workflow for computational analysis of tautomerism.

Conclusion

The keto-enol tautomerism of this compound is heavily skewed towards the enol form due to the potent electron-withdrawing effect of the heptafluoropropyl group. This guide has outlined the theoretical underpinnings of this phenomenon and provided detailed, field-proven methodologies for its experimental and computational investigation. A thorough understanding and characterization of this equilibrium are crucial for the rational design of novel pharmaceuticals, advanced materials, and efficient catalytic systems that incorporate this and similar fluorinated β-dicarbonyl scaffolds. The synergistic application of NMR and UV-Vis spectroscopy, coupled with computational modeling, provides a robust framework for elucidating the tautomeric behavior of such molecules.

References

-

Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105–2109. [Link]

-

Pappalardo, S., & Sloop, J. C. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(9), 1254-1260. [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

-

Fisicaro, E., Compari, C., Bacciottini, F., Contini, A., & Braibanti, A. (2014). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Advances, 4(10), 4945-4954. [Link]

-

Wada, T., & Uekusa, H. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. [Link]

-

Mains, G. J., & Rourke, E. J. (1981). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. The Journal of Physical Chemistry, 85(7), 899-902. [Link]

-

Burdett, J. L., & Rogers, M. T. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

-

Greenhill, J. V., & Loghmani-Khouzani, H. (1993). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 2035-2040. [Link]

-

Sloop, J. C., & Pappalardo, S. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(9), 1254-1260. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Jacquemin, D., & Adamo, C. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370–5374. [Link]

-

OrgoSolver. (n.d.). Introduction to Enols. [Link]

-

Taylor & Francis. (n.d.). Keto enol tautomerism – Knowledge and References. [Link]

-

Sloop, J. C., & Pappalardo, S. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. [Link]

-

Jacquemin, D., & Adamo, C. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. [Link]

-

Stilinović, V., & Kaitner, B. (2017). Keto-enol tautomerization in β-diketones. ResearchGate. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... [Link]

-

Tayyari, S. F., & Tayyari, F. (2017). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

-

Zborowski, K., & Gryglewski, D. (2022). Keto‐enol tautomerism from the electron delocalization perspective. ResearchGate. [Link]

-

Mukherjee, A. (2024). Factors that Affect Keto-Enol Tautomerism | Hydrogen Bonding. YouTube. [Link]

-

Chemistry Stack Exchange. (2019). Which has the highest enol content?. [Link]

-

Henan Allgreen Chemical Co.,Ltd. (n.d.). This compound. [Link]

-

Chemistry Stack Exchange. (2017). Question on organic chemistry where we are required to find enol content. [Link]

-

Das, A., & Medhi, C. (2014). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Semantic Scholar. [Link]

-

ResearchGate. (2025). Density functional theory calculations on tautomerism of 5-fluorocytosine. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgosolver.com [orgosolver.com]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Tautomerism of β-Diketones and β-Thioxoketones [mdpi.com]

- 13. sci-hub.st [sci-hub.st]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. comporgchem.com [comporgchem.com]

- 21. researchgate.net [researchgate.net]

Crystal structure analysis of 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione

An In-depth Technical Guide to the Crystal Structure Analysis of 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione: A Methodological Approach for Researchers

Foreword: Charting a Course for Structural Elucidation

The introduction of a heptafluorinated tail to the heptane-2,4-dione backbone significantly influences its electronic properties, intermolecular interactions, and, consequently, its crystallization behavior. Understanding these nuances is paramount for successful structure elucidation, which in turn can unlock its potential in medicinal chemistry and materials science. This guide is structured to lead you through a logical workflow, from synthesis and crystallization to data analysis, ensuring a self-validating and reproducible experimental design.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The most common and effective method for synthesizing β-diketones is the Claisen condensation.[1] This approach involves the reaction of an ester with a ketone in the presence of a strong base.

Proposed Synthetic Pathway:

A plausible route to this compound involves the Claisen condensation of ethyl heptafluorobutanoate with acetone.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium hydride (NaH) as a 60% dispersion in mineral oil, suspended in anhydrous diethyl ether.

-

Reagent Addition: A solution of acetone in anhydrous diethyl ether is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

-

Condensation: Ethyl heptafluorobutanoate is added dropwise to the reaction mixture at room temperature. The reaction is then refluxed for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: After completion, the reaction is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a strong base like NaH necessitates an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.

-

Anhydrous Solvents: All solvents must be rigorously dried to ensure the efficiency of the base and prevent side reactions.

-

Stepwise Addition: The dropwise addition of reagents helps to control the exothermicity of the reaction.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The high electronegativity of the fluorine atoms in this compound can lead to unique intermolecular interactions that influence crystal packing.[2]

Key Considerations for Crystallization:

-

Keto-Enol Tautomerism: β-Diketones exist as an equilibrium mixture of keto and enol tautomers.[3][4][5] The solvent polarity can influence this equilibrium, which in turn affects the molecular conformation and crystal packing. The enol form is stabilized by a strong intramolecular hydrogen bond.[4]

-

Solvent Selection: A systematic screening of solvents with varying polarities is crucial. Common starting points include alkanes (hexane, heptane), aromatic hydrocarbons (toluene), chlorinated solvents (dichloromethane), and alcohols (methanol, ethanol).

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

-

Experimental Protocol: Crystallization Screening

-

Stock Solution Preparation: Prepare a concentrated stock solution of the purified compound in a moderately volatile solvent (e.g., dichloromethane).

-

Screening Setup: Aliquots of the stock solution are distributed into small vials. A range of anti-solvents (e.g., hexane, pentane) is gently layered on top of the solutions.

-

Incubation: The vials are sealed and left undisturbed at a constant temperature.

-

Observation: The vials are periodically inspected under a microscope for the formation of single crystals.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable crystals are obtained, single-crystal X-ray diffraction is employed to determine the precise three-dimensional arrangement of atoms.

Workflow for Crystal Structure Determination:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental effects (e.g., Lorentz and polarization factors).

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Validation: The final structural model is validated using software tools like CHECKCIF to ensure its quality and correctness.

Expected Structural Features and Data Analysis

Based on the analysis of related fluorinated β-diketones, we can anticipate several key structural features for this compound.

-

Tautomeric Form: In the solid state, it is highly probable that the molecule will exist in the enol form, stabilized by a strong intramolecular O-H···O hydrogen bond.

-

Molecular Conformation: The heptafluoroheptyl chain will likely adopt a conformation that minimizes steric hindrance.

-

Intermolecular Interactions: The crystal packing is expected to be influenced by a combination of van der Waals forces and potentially weak C-H···F and F···F interactions. The presence of a strong hydrogen bond donor/acceptor in the enol form will also play a significant role.

Data Presentation:

Upon successful structure determination, the crystallographic data should be summarized in a standard format as shown in the table below.

| Parameter | Expected Value/Information |

| Chemical Formula | C7H7F7O2 |

| Formula Weight | 256.12 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P21/c, P-1) |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Volume | V (ų) |

| Z | Number of molecules in the unit cell |

| Calculated Density | ρ (g/cm³) |

| Absorption Coefficient | μ (mm⁻¹) |

| F(000) | Number of electrons in the unit cell |

| Crystal Size | Dimensions in mm |

| Theta range for data collection | e.g., 2.0 to 28.0° |

| Reflections collected | Total number of reflections measured |

| Independent reflections | Number of unique reflections |

| R-int | Merging R-value |

| Final R indices [I>2sigma(I)] | R1, wR2 |

| R indices (all data) | R1, wR2 |

| Goodness-of-fit on F² | S |

Conclusion and Future Directions

The successful crystal structure analysis of this compound will provide invaluable insights into its solid-state conformation and packing, which are crucial for understanding its physical properties and for its rational design in drug development and materials science applications. The methodologies outlined in this guide provide a clear and actionable path for researchers to achieve this goal. The resulting structural information will be a significant contribution to the field of fluorine chemistry and crystallography.

References

- Kusakawa, T., et al. (2019). Synthesis, structures and Co-crystallizations of perfluorophenyl substituted β-diketone and triketone compounds. Shibaura Institute of Technology.

- Kusakawa, T., et al. (2019). Synthesis, Structures and Co-Crystallizations of Perfluorophenyl Substituted β-Diketone and Triketone Compounds. MDPI.

- Hori, A., et al. (2025). Synthesis and Crystal Structures of Fluorinated β-Diketonate Metal (Al3+, Co2+, Ni2+, and Cu2+) Complexes. ResearchGate.

- Kukharev, B. F., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. PMC.

- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI.

- Fustero, S., et al. (2021). Recent Developments in the Synthesis of β-Diketones. PMC.

- Iglesias, E. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. Source not further specified.

- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI.

Sources

An In-depth Technical Guide to the Thermal Properties of 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione

Introduction: Unveiling a Key Fluorinated Building Block

5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione (CAS No. 356-30-9), a fluorinated β-diketone, represents a class of compounds of significant interest in materials science, coordination chemistry, and drug development. The introduction of a heptafluoropropyl group imparts unique electronic properties, enhanced volatility, and thermal stability to its metal complexes, making it a valuable ligand for applications such as chemical vapor deposition (CVD) and catalysis.[1][2] Understanding the thermal properties of this ligand in its pure form is paramount for its effective application, enabling researchers to predict its behavior under various processing conditions, ensure its stability, and design novel materials with tailored characteristics.

This technical guide provides a comprehensive overview of the known thermal properties of this compound and presents detailed, field-proven methodologies for their experimental determination. The protocols described herein are designed to yield high-fidelity data, crucial for researchers, scientists, and drug development professionals working with this and similar fluorinated compounds.

Physicochemical and Known Thermal Characteristics

While comprehensive experimental data for this compound is not extensively published, a compilation of available data from chemical suppliers and related literature provides a foundational understanding of its physical state and volatility.

Table 1: Physicochemical and Reported Thermal Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 356-30-9 | [3][4][5][6][7] |

| Molecular Formula | C₇H₅F₇O₂ | [3][5][7] |

| Molecular Weight | 254.11 g/mol | [3][4][7] |

| Boiling Point | 55-57 °C at 38 mmHg | [3][4][7] |

| 146.2 °C at 760 mmHg | [5][6] | |

| Melting Point | 152-156 °C | [5] |

Note: There is a notable discrepancy in the reported melting point, which appears unusually high for a compound with the given boiling point. This highlights the necessity for experimental verification as detailed in the subsequent sections.

Experimental Determination of Thermal Properties: A Methodical Approach

To address the gaps in the existing data and to ensure the highest degree of accuracy, a systematic experimental investigation into the thermal properties of this compound is essential. The following sections detail the recommended protocols.

Phase Behavior and Transition Temperatures: Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is the cornerstone of thermal analysis, providing precise measurements of phase transitions such as melting and boiling points, as well as identifying any polymorphic transformations. The principle lies in measuring the difference in heat flow between a sample and a reference as a function of temperature. This technique is particularly sensitive to the energetic changes associated with phase transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. The use of hermetic pans is crucial to prevent sample loss due to the compound's expected volatility. An empty, sealed aluminum pan will be used as the reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, across the expected temperature range.

-

Measurement Program:

-

Equilibrate the sample at -50 °C.

-

Ramp the temperature to 200 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Hold at 200 °C for 2 minutes to ensure complete melting and to erase any thermal history.

-

Cool the sample to -50 °C at a rate of 10 °C/min.

-

Reheat the sample to 200 °C at 10 °C/min. The second heating scan often provides a cleaner thermogram, free from artifacts related to the sample's initial state.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. Any other thermal events, such as solid-solid transitions, will also be identified by their characteristic endothermic or exothermic peaks.

Trustworthiness: The protocol's self-validating nature is ensured by the use of certified standards for calibration, the repetition of the heating cycle to check for reproducibility and the analysis of the second heating curve to minimize the influence of the sample's thermal history.

Diagram of DSC Workflow:

Caption: Workflow for DSC analysis of this compound.

Thermal Stability and Decomposition Profile: Thermogravimetric Analysis (TGA)

Expertise & Experience: Thermogravimetric Analysis (TGA) is indispensable for determining the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For fluorinated compounds, TGA can reveal the onset of decomposition and provide insights into the degradation mechanism.

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of this compound into an open ceramic or platinum TGA pan.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Measurement Program:

-

Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The TGA thermogram will show a plot of mass percentage versus temperature. The onset temperature of mass loss is taken as the indicator of the beginning of thermal decomposition. The temperatures at which 5% and 50% mass loss occur are also important parameters for quantifying thermal stability.

Trustworthiness: The use of a controlled inert atmosphere ensures that the observed mass loss is due to thermal decomposition and not oxidation. The continuous recording of mass provides a direct and unambiguous measure of stability.

Diagram of TGA Workflow:

Caption: Workflow for TGA analysis of this compound.

Heat Capacity: Modulated Differential Scanning Calorimetry (MDSC)

Expertise & Experience: While standard DSC can be used to determine heat capacity, Modulated DSC (MDSC) offers superior accuracy by superimposing a sinusoidal temperature modulation on the linear heating ramp. This allows for the separation of the total heat flow into its reversing (heat capacity related) and non-reversing (kinetic events) components.

Experimental Protocol:

-

Sample Preparation: Prepare a sample of this compound in a hermetically sealed aluminum pan as described for the standard DSC protocol.

-

Instrument Calibration: Perform a standard DSC calibration, followed by a specific heat capacity calibration using a sapphire standard.

-

Measurement Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., 0 °C).

-

Heat the sample to a temperature below its decomposition point (e.g., 100 °C) at an underlying heating rate of 2 °C/min.

-

Apply a temperature modulation with an amplitude of ±0.5 °C and a period of 60 seconds.

-

-

Data Analysis: The reversing heat capacity (Cp) is directly calculated by the instrument's software as a function of temperature.

Trustworthiness: The use of a sapphire standard for calibration ensures the accuracy of the heat capacity measurement. The separation of reversing and non-reversing heat flows provides a more reliable determination of the true heat capacity, free from the influence of kinetic events.

Thermal Conductivity

Expertise & Experience: The transient plane source (TPS) or transient hot-wire method are well-established techniques for measuring the thermal conductivity of liquids. These methods involve monitoring the temperature rise of a sensor element in response to a heat pulse, from which the thermal conductivity of the surrounding material can be derived.

Experimental Protocol (Transient Plane Source):

-

Sample Preparation: Ensure a sufficient volume of liquid this compound to fully immerse the TPS sensor. The liquid should be free of air bubbles.

-

Instrument Setup: Place the TPS sensor in the center of the liquid sample. The sensor consists of a thin, electrically insulated nickel spiral.

-

Measurement: A short electrical pulse is passed through the sensor, causing a temperature increase. The temperature rise of the sensor is recorded as a function of time.

-

Data Analysis: The thermal conductivity is calculated from the temperature versus time data using the instrument's software, which is based on the solution to the heat conduction equation for this geometry. Measurements should be repeated at various temperatures to determine the temperature dependence of the thermal conductivity.

Trustworthiness: The non-invasive nature of the transient methods minimizes convective effects. The short measurement time also helps to avoid sample degradation at elevated temperatures.

Conclusion: A Pathway to Comprehensive Thermal Characterization

While some basic physical properties of this compound are available, a comprehensive understanding of its thermal behavior necessitates a rigorous experimental approach. The methodologies detailed in this guide, from Differential Scanning Calorimetry for phase transitions to Thermogravimetric Analysis for stability and advanced techniques for heat capacity and thermal conductivity, provide a robust framework for obtaining high-quality, reliable data.

The insights gained from these measurements are not merely academic; they are critical for the successful application of this fluorinated β-diketone in the development of advanced materials and pharmaceuticals. By following these self-validating protocols, researchers and scientists can confidently characterize the thermal properties of this compound, paving the way for its innovative use in a wide range of scientific and industrial applications.

References

-

abcr Gute Chemie. (n.d.). AB128529 | CAS 356-30-9. Retrieved January 17, 2026, from [Link]

-

Chem-Space. (n.d.). 1,1,1,2,2,3,3-Heptafluoroheptane-4,6-dione. Retrieved January 17, 2026, from [Link]

-

Zolotykh, D. S., et al. (2022). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. Molecules, 27(7), 2195. [Link]

-

Kiplinger, J. P., et al. (2011). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Dalton Transactions, 40(29), 7545-7554. [Link]

-

Zolotykh, D. S., et al. (2022). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. PMC. [Link]

-

ChemBK. (2024, April 9). 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-Heptanedione. Retrieved January 17, 2026, from [Link]

- Murthy, K. S. R., et al. (n.d.). Thermogravimetric and Gas Chromatographic Studies on Fluorinated ß-diketone Chelates of Lanthanides.

-

Lazarev, V. B., et al. (1988). DSC and vapour pressure investigation of some β-diketonates. Journal of Thermal Analysis, 33(3), 797-799. [Link]

-

MDPI. (n.d.). Properties and structure of new volatile phenyl-containing β-diketonate complexes of palladium(II). Retrieved January 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,1,1,2,2,3,3-Heptafluoro-4,6-heptanedione | CAS:356-30-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. AB128529 | CAS 356-30-9 – abcr Gute Chemie [abcr.com]

- 5. echemi.com [echemi.com]

- 6. 356-30-9|1,1,1,2,2,3,3-Heptafluoroheptane-4,6-dione|1,1,1,2,2,3,3-Heptafluoroheptane-4,6-dione|MFCD00511282-范德生物科技公司 [39.100.107.131]

- 7. 356-30-9 Cas No. | 1,1,1,2,2,3,3-Heptafluoro-4,6-heptanedione | Matrix Scientific [matrix.staging.1int.co.uk]

Physical and chemical properties of 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Fluorinated Diketone

As a Senior Application Scientist, it is not uncommon to encounter compounds with significant potential yet a surprisingly sparse public data footprint. 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione is a compelling example of such a molecule. While its structural features—a β-diketone backbone appended with a heptafluoropropyl chain—suggest a wealth of applications in coordination chemistry, catalysis, and as a building block in medicinal chemistry, a comprehensive, unified repository of its physicochemical properties and experimental protocols has remained elusive. This guide, therefore, serves a dual purpose: to consolidate the available information on this intriguing compound and to provide a scientifically grounded framework for its synthesis, characterization, and potential applications, empowering researchers to unlock its full potential. We will delve into the established principles of fluorinated β-diketone chemistry to infer and explain the expected properties and behaviors of this specific molecule, thereby providing a robust starting point for further investigation.

Molecular Identity and Structural Elucidation

At the heart of understanding any chemical entity lies its precise molecular identity. This compound is a fluorinated β-diketone with the following key identifiers:

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | (Perfluoroheptanoyl)acetone | [1] |

| CAS Number | 356-30-9 | [2][3][4][5][6] |

| Molecular Formula | C₇H₅F₇O₂ | [5] |

| Molecular Weight | 254.10 g/mol | [5] |

It is crucial to note that some commercial suppliers have erroneously listed this compound under CAS number 84750-88-9 with an incorrect molecular formula.[7] Researchers should exercise caution and verify the authenticity of the material through analytical characterization.

Structural Formula:

Caption: Chemical structure of this compound.

Physicochemical Properties: A Blend of Measured and Inferred Data

| Property | Value | Remarks |

| Appearance | White crystalline powder | [7] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, chlorinated solvents, and acetone) and have limited solubility in water. | Based on the properties of similar fluorinated organic compounds. |

Chemical Reactivity and the Significance of Keto-Enol Tautomerism

The chemical behavior of this compound is dominated by the interplay of its dicarbonyl functionality and the electron-withdrawing nature of the heptafluoropropyl group.

A key characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The presence of the strongly electron-withdrawing heptafluoropropyl group is expected to significantly favor the enol form due to the formation of a stable, intramolecularly hydrogen-bonded six-membered ring and the increased acidity of the methylene protons.

Caption: General scheme for the Claisen condensation synthesis.

Experimental Protocol (Conceptual):

-

Materials:

-

Acetone (dried)

-

Ethyl heptafluorobutanoate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt) as the base

-

Anhydrous ether or tetrahydrofuran (THF) as the solvent

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the base (e.g., sodium hydride) and anhydrous solvent.

-

A solution of acetone in the anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).

-

Following the addition of acetone, a solution of ethyl heptafluorobutanoate in the anhydrous solvent is added dropwise. The reaction mixture is then typically stirred at room temperature or gently refluxed for several hours to ensure complete reaction.

-

After cooling, the reaction is quenched by the slow addition of dilute hydrochloric acid to neutralize the excess base and protonate the enolate.

-

The aqueous layer is separated and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization.

-

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as the strong base (NaH or NaOEt) and the intermediate enolate are highly reactive towards water.

-

Choice of Base: Sodium hydride is often preferred as it leads to an irreversible deprotonation of the ketone, driving the reaction forward. If sodium ethoxide is used, the equilibrium can be less favorable.

-

Acidic Workup: The final product exists as its sodium salt (enolate) in the basic reaction mixture. Acidification is necessary to obtain the neutral β-diketone.

Analytical Characterization: A Predictive Overview

Due to the absence of published spectra for this compound, this section provides a predictive analysis of the expected spectroscopic data based on its structure and the known spectral characteristics of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

A singlet corresponding to the methyl protons (CH₃) is expected.

-

A singlet corresponding to the methylene protons (-CH₂-) in the keto form, which will likely be of low intensity due to the predominance of the enol form.

-

A singlet for the vinyl proton (-CH=) in the enol form.

-

A broad singlet for the enolic hydroxyl proton (-OH), the chemical shift of which can be concentration-dependent.

-

-

¹³C NMR:

-

Signals for the two carbonyl carbons in the keto form.

-

Signals for the enolic carbonyl carbons and the vinyl carbons in the enol form.

-

A signal for the methyl carbon.

-

Signals for the carbons of the heptafluoropropyl chain, which will exhibit coupling with the attached fluorine atoms.

-

-

¹⁹F NMR:

-

Signals corresponding to the CF₃, CF₂, and CF₂ groups of the heptafluoropropyl chain, with characteristic chemical shifts and coupling patterns.

-

Mass Spectrometry (MS):

-

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns would involve the loss of the methyl group, the acetyl group, and fragments from the heptafluoropropyl chain.

Applications in Drug Development and Beyond

The unique properties of fluorinated β-diketones make them valuable scaffolds in medicinal chemistry and materials science. [8][9] In Drug Development:

-

Metabolic Stability: The introduction of fluorine atoms can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. [10][11]* Binding Affinity: The strong electronegativity of fluorine can lead to favorable interactions with biological targets, potentially enhancing binding affinity and potency.

-

Lipophilicity and Bioavailability: The heptafluoropropyl group will significantly increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Scaffold for Heterocyclic Synthesis: The dicarbonyl moiety is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, many of which are privileged structures in drug discovery.

Other Potential Applications:

-

Coordination Chemistry: As a potent chelating agent, it can form stable complexes with a variety of metal ions, which can have applications in catalysis, as MRI contrast agents, or as precursors for metal-organic frameworks (MOFs).

-

Materials Science: Fluorinated compounds are of interest for their unique surface properties and potential use in the development of advanced materials.

Conclusion: A Call for Further Exploration

This compound represents a molecule with considerable, yet largely untapped, potential. While a comprehensive experimental dataset is not yet publicly available, this guide has provided a robust framework based on established chemical principles to understand its properties and reactivity. It is our hope that this in-depth technical guide will serve as a valuable resource for researchers, encouraging further investigation into the synthesis, characterization, and application of this promising fluorinated β-diketone, ultimately unlocking its full scientific and therapeutic potential.

References

-

Henan Allgreen Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Kuznetsova, O. S., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7943. [Link]

-

Scribd. (n.d.). List of Fluorine Compounds. Retrieved from [Link]

-

Pashkevich, K. I., Saloutin, V. I., & Postovskii, I. Y. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews, 79(10), 849–879. [Link]

-

Gobbo, J. D., et al. (2024). Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment. IRIS.[Link]

-

Chemsigma. (n.d.). ART-CHEM-BB B013847 [237412-04-3]. Retrieved from [Link]

-

Molbase. (n.d.). This compound | 356-30-9, 5,5.... Retrieved from [Link]

-

Sidorov, A. A., et al. (2019). Properties and structure of new volatile phenyl-containing β-diketonates of divalent cobalt. Russian Journal of Coordination Chemistry, 45(1), 26-34. [Link]

-

Agilent Technologies. (2018). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Retrieved from [Link]

-

Farran, D., et al. (2009). Diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes. The Journal of Organic Chemistry, 74(18), 7168–7171. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

-

Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. 356-30-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 356-30-9 [amp.chemicalbook.com]

- 4. ART-CHEM-BB B013847 [237412-04-3] | Chemsigma [chemsigma.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, CasNo.84750-88-9 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 8. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]

- 10. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

The Synthesis and Spectroscopic Characterization of 1,1,1,2,2,3,3-Heptafluoro-4,6-heptanedione: A Technical Guide

This technical guide provides an in-depth exploration of the synthesis and initial characterization of the fluorinated β-diketone, 1,1,1,2,2,3,3-heptafluoro-4,6-heptanedione. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique properties and potential applications of fluorinated organic compounds.

Introduction: The Significance of Fluorinated β-Diketones